molecular formula C12H15NO4S B1407718 1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid CAS No. 1316066-03-1

1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid

Cat. No. B1407718
CAS RN: 1316066-03-1
M. Wt: 269.32 g/mol
InChI Key: NUSHNFQIOINGFS-UHFFFAOYSA-N
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Description

“1-acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used for the treatment of various disorders in the human body .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Activity

Indole derivatives have been synthesized and characterized for their anti-inflammatory and analgesic activities. For example, compounds derived from indole-2-carboxylic acid showed significant biological activity, highlighting the potential of indole derivatives in developing new therapeutic agents (Sondhi et al., 2007).

Chemical Inhibition Studies

Dimethyl sulfoxide (DMSO), a common solvent, has been found to inhibit acetylcholinesterase, an enzyme targeted in Alzheimer's disease therapies. This study highlights the importance of solvent effects in biochemical assays and drug discovery programs (Kumar & Darreh-Shori, 2017).

Novel Research Tools from Indole Derivatives

Indole-3-acetic acid derivatives have been developed as novel research tools for biochemical studies. These derivatives allow for the creation of immobilized and carrier-linked forms of indole-3-acetic acid, expanding the toolkit for scientific investigations (Ilić et al., 2005).

Synthesis of Water-soluble Near-Infrared Dyes for Cancer Detection

Research has led to the development of novel, water-soluble near-infrared dyes based on indole derivatives for potential use in cancer detection via optical imaging. These dyes offer improved quantum yields and selectivity for bioconjugation, demonstrating their utility in molecular-based beacon development for identifying cancer (Pham et al., 2005).

Water Soluble Indodicarbocyanine Dyes

A series of water-soluble indodicarbocyanine dyes based on indole sulfonic acids have been synthesized. These dyes exhibit excellent spectral properties and photostabilities, making them suitable for binding to antibodies and use in biological assays (Markova et al., 2013).

properties

IUPAC Name

1-acetyl-3,3-dimethyl-2H-indole-6-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-8(14)13-7-12(2,3)10-5-4-9(6-11(10)13)18(15,16)17/h4-6H,7H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSHNFQIOINGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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